molecular formula C17H19BrN2O3 B5405326 5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5405326
M. Wt: 379.2 g/mol
InChI Key: ACMWMFOQBUAUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, also known as BRD-9424, is a chemical compound that has been of interest to the scientific community due to its potential applications in research.

Mechanism of Action

5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione acts by selectively binding to the bromodomain of BRD4, which is a protein domain that recognizes acetylated lysine residues on histones. This binding prevents BRD4 from binding to chromatin and inhibits its transcriptional activity. BRD4 is involved in the regulation of gene expression, particularly of oncogenes, and its inhibition by this compound leads to the downregulation of these genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. It has been found to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to have minimal toxicity to normal cells and tissues.

Advantages and Limitations for Lab Experiments

5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a selective inhibitor of BRD4 and has been shown to have potent anti-cancer activity. It has also been found to have minimal toxicity to normal cells and tissues. However, there are also limitations to its use. This compound is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications. In addition, it may not be effective against all types of cancer, and its efficacy may vary depending on the cancer cell line and genetic background.

Future Directions

There are several future directions for the study of 5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action and its potential applications in cancer therapy. Another direction is to explore its potential use in combination with other anti-cancer agents to enhance its efficacy. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential toxicity and side effects. Overall, this compound has shown promising results in preclinical studies and warrants further investigation as a potential anti-cancer agent.

Synthesis Methods

5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process starting from commercially available 2-bromo-4-nitroaniline. The synthesis involves the use of various reagents and intermediates, including 2-bromo-4-nitroaniline, N-Boc-4-piperidone, and 2-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. The final product is obtained through purification by column chromatography.

Scientific Research Applications

5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), which is a transcriptional regulator involved in cancer progression. This compound has been shown to selectively target BRD4 and inhibit its binding to chromatin, leading to the downregulation of oncogenes and the inhibition of cancer cell growth.

Properties

IUPAC Name

5-bromo-2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c1-11-4-7-19(8-5-11)15(21)6-9-20-16(22)13-3-2-12(18)10-14(13)17(20)23/h2-3,10-11H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMWMFOQBUAUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCN2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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